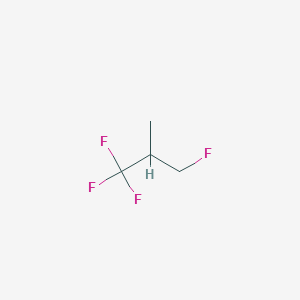![molecular formula C20H27NO4 B8503209 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine](/img/structure/B8503209.png)
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine
描述
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine: is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to an ethylamine backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with reducing agents to form the corresponding amine. One common method involves the reduction of 3,4-dimethoxyphenylacetonitrile using sodium borohydride (NaBH4) in the presence of a catalyst such as boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) . Another approach involves the use of polyphosphoric acid (PPA) to facilitate the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction methods, with optimization for yield and purity. The choice of reducing agents and catalysts, as well as reaction conditions, would be tailored to ensure efficient production while minimizing costs and environmental impact.
化学反应分析
Types of Reactions: 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more reduced amine derivatives.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: More reduced amine derivatives.
Substitution: Halogenated or otherwise substituted phenethylamine derivatives.
科学研究应用
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine involves its interaction with various molecular targets and pathways. As an analog of dopamine, it can interact with dopamine receptors and influence neurotransmitter activity . Additionally, it has been shown to exhibit monoamine oxidase inhibitory activity, which can affect the metabolism of neurotransmitters .
相似化合物的比较
3,4-Dimethoxyphenethylamine (DMPEA): An analog of dopamine with similar structural features.
Mescaline: A naturally occurring compound with a similar phenethylamine backbone and additional methoxy group.
Homoveratrylamine: Another phenethylamine derivative with similar structural characteristics.
Uniqueness: 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine is unique due to the presence of two 3,4-dimethoxyphenyl groups, which can enhance its biological activity and potential therapeutic applications compared to other similar compounds.
属性
分子式 |
C20H27NO4 |
|---|---|
分子量 |
345.4 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]ethanamine |
InChI |
InChI=1S/C20H27NO4/c1-22-17-7-5-15(13-19(17)24-3)9-11-21-12-10-16-6-8-18(23-2)20(14-16)25-4/h5-8,13-14,21H,9-12H2,1-4H3 |
InChI 键 |
YSAXSWPDOFHENC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCNCCC2=CC(=C(C=C2)OC)OC)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1h-Pyrrolo[2,3-c]pyridine-2-methanol,a-2-pyridinyl-](/img/structure/B8503135.png)



![5-Hydroxy-7-[(trimethylsilyl)methyl]nona-7,8-dien-2-one](/img/structure/B8503178.png)

![7-(4-Fluorophenyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8503195.png)
![[(1R,5R,6S)-6-(Aminomethyl)bicyclo[3.2.0]hept-6-yl]acetic acid](/img/structure/B8503196.png)


![2-benzyl-8-pyridin-4-yl-2-azaspiro[4.5]dec-7-ene](/img/structure/B8503214.png)
![2-Ethyl-3-carboxy-benzo[b]thiophene](/img/structure/B8503222.png)
